molecular formula C38H49NO4Si B582107 N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine CAS No. 1797132-48-9

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine

Cat. No. B582107
M. Wt: 611.898
InChI Key: XGMOSUNKDJMMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine” is a chemical compound used in scientific research. It is known for its diverse applications, and researchers explore its potential in various fields, such as drug development and molecular biology. Its molecular formula is C38H49NO4Si, and it has a molecular weight of 611.89 .


Physical And Chemical Properties Analysis

“N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine” has a molecular weight of 611.89 . Other physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the available resources.

Scientific Research Applications

Synthesis and Derivative Formation

Research on compounds related to N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine primarily focuses on the synthesis of various derivatives and their applications in chemical reactions. For instance, the synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines bearing an alpha-benzyloxy or alpha-silyloxy substituent demonstrates the utility of these compounds in producing protected amino alcohols with high yields and diastereoselectivities. This process involves the addition of organometallic reagents to N-sulfinyl aldimines and ketimines, followed by selective N- or O-deprotection, allowing for further synthetic transformations of the reaction products (Tang, Volkman, & Ellman, 2001).

Another example is the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. The study describes the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group from common amino protecting groups like N-tert-butoxycarbonyl and N-benzyloxycarbonyl. This transformation allows for the generation of N-ester type compounds under mild conditions, showcasing the potential of these silyl carbamates in selective chemical synthesis (Sakaitani & Ohfune, 1990).

Analytical and Sensing Applications

The analytical and sensing applications of derivatives related to N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine are also noteworthy. A study on the electrochemical sensing of ractopamine by carbon nitride nanotubes/ionic liquid nanohybrid demonstrates the ability to detect ractopamine with high sensitivity and specificity. This approach leverages the properties of carbon nitride nanotubes and ionic liquids to achieve a detection limit as low as 1.0×10^-13 M for ractopamine, highlighting the potential of such nanohybrids in the sensitive detection of beta-agonists in various matrices (Mert et al., 2018).

properties

IUPAC Name

4-[3-[[2-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)ethyl]-[(4-phenylmethoxyphenyl)methyl]amino]butyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H49NO4Si/c1-29(12-13-30-14-20-34(40)21-15-30)39(26-31-16-24-36(25-17-31)42-28-32-10-8-7-9-11-32)27-37(33-18-22-35(41)23-19-33)43-44(5,6)38(2,3)4/h7-11,14-25,29,37,40-41H,12-13,26-28H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMOSUNKDJMMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(C4=CC=C(C=C4)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine

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